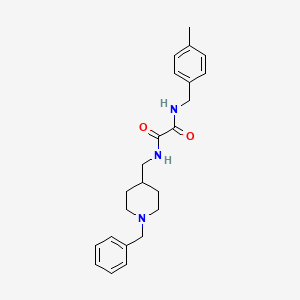

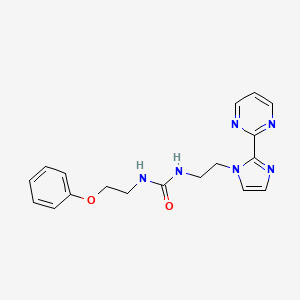

![molecular formula C10H6ClF3N4 B2607932 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine CAS No. 339010-54-7](/img/structure/B2607932.png)

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine” is a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring . It’s a part of the trifluoromethylpyridines class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular structure of “this compound” includes a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring . The molecular weight of a similar compound, 3-Chloro-5-(trifluoromethyl)pyridazine, is 210.58 g/mol .Wissenschaftliche Forschungsanwendungen

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

This study discusses the stability of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine. It highlights the synthesis of 5-carboxylic acids from related pyrimidines, which are key intermediates in various chemical reactions (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis & Application in Pharmaceuticals and Agrochemicals

This paper summarizes the synthesis methods for 2-chloro-5-trifluoromethyl pyridine, a related compound, and its applications in pharmaceuticals, agrochemicals, and particularly in herbicides. It also discusses current research and future trends in this area (Li Zheng-xiong, 2004).

Spectroscopic and Structural Characterization

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine was studied, revealing the formation of a complex compound. This research is significant in understanding the chemical behavior of such compounds, potentially leading to new applications (Chernov'yants et al., 2011).

Coupling Approach to Substituted Pyridinol and Pyrimidinol Antioxidants

A study focused on a two-step Cu-catalyzed benzyloxylation/catalytic hydrogenation sequence to prepare 3-pyridinamines and 5-pyrimidinamines. These compounds, including derivatives of the chemical , have potential antioxidant properties (Nara et al., 2008).

Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents

This research involves the synthesis of triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors, indicating potential as antiasthma agents. The synthesis process includes the use of pyrimidines with trifluoromethyl groups (Medwid et al., 1990).

Fluorinated Polyimides Based on Pyridyl and Pyrimidinyl Derivatives

A study on the synthesis of novel fluorinated polyimides using pyridyl and pyrimidinyl derivatives, including the subject compound, for applications in materials science, particularly in the development of polymers with enhanced properties (Yang, Su, & Chen, 2006).

Open Azaphenothiazines as CNS Depressants

Research on the condensation of amino-mercapto pyridines with chloropyrimidines resulted in compounds displaying central nervous system (CNS)-depressant activities. These findings open possibilities for new therapeutic agents in CNS disorders (Okafor, Steenberg, & Buckley, 1982).

Safety and Hazards

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with spectrin-like proteins in the cytoskeleton of certain organisms .

Mode of Action

It is thought to affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes .

Biochemical Pathways

Given its potential interaction with spectrin-like proteins, it may influence pathways related to cytoskeletal dynamics .

Eigenschaften

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4/c11-7-1-6(10(12,13)14)4-16-8(7)5-2-17-9(15)18-3-5/h1-4H,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONSTICETYKNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

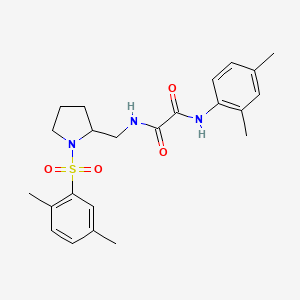

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)

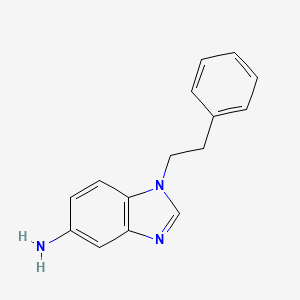

![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)

![1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2607869.png)

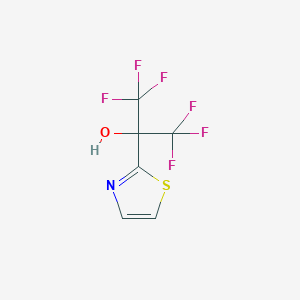

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)

![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)